(S,R,S)-AHPC-PEG4-NH2 hydrochloride

Catalog No.
S546737
CAS No.
2064292-52-8
M.F
C32H50ClN5O8S
M. Wt
700.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-PEG4-NH2 hydrochloride

CAS Number

2064292-52-8

Product Name

(S,R,S)-AHPC-PEG4-NH2 hydrochloride

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C32H50ClN5O8S

Molecular Weight

700.3 g/mol

InChI

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1

InChI Key

MSKHBFIXTCSMKP-DDLJGEAHSA-N

solubility

Soluble in DMSO

Synonyms

VH-03 linker; VH 03 linker; VH03 linker; VH03-linker

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl

The exact mass of the compound VH03-linker is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(S,R,S)-AHPC-PEG4-NH2 hydrochloride (CAS 2064292-52-8) is a highly validated, procurement-ready E3 ligase ligand-linker conjugate used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The molecule comprises the (S,R,S)-AHPC ligand—a potent recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase—conjugated to a flexible, 4-unit polyethylene glycol (PEG4) linker terminating in a reactive primary amine . Supplied as a hydrochloride salt, this building block offers enhanced bench stability and aqueous solubility compared to its free base counterpart, making it a highly reliable precursor for late-stage amide coupling with carboxyl-bearing target ligands . By standardizing the VHL-recruiting domain and linker length, it allows researchers to systematically screen target-binding warheads while maintaining consistent physicochemical properties and coupling efficiencies in the resulting degrader libraries .

Research Fit

Conjugation-ready primary amine for amide coupling
VHL-PEG4 scaffold: VH032-based E3 ligase ligand
High aqueous solubility simplifies PROTAC formulation

Substituting (S,R,S)-AHPC-PEG4-NH2 hydrochloride with generic alternatives, such as different linker lengths (e.g., PEG2 or PEG6), alkyl chains, or mixed stereoisomers, frequently results in failed PROTAC campaigns. The distance between the target protein and the VHL ligase is strictly governed by the linker length; a PEG4 linker provides a specific spatial geometry that relieves steric clashes for certain target-ligase pairs, whereas shorter linkers can completely abolish ternary complex formation and subsequent degradation . Furthermore, replacing the PEG motif with a purely aliphatic carbon chain drastically reduces the aqueous solubility of the final PROTAC, complicating in vitro assays and in vivo dosing . Finally, substituting the hydrochloride salt with the free base introduces handling challenges, as the free base is more susceptible to oxidation and exhibits lower solubility in standard coupling solvents, leading to inconsistent yields during parallel library synthesis .

Substitution Risk

Linker PEG4 vs. shorter/longer PEG: linker length may shift ternary complex geometry and degradation efficiency.
Handle Amine vs. azide/alkyne: conjugation chemistry differs, which can limit direct substitution without re-optimization.
Vector VH032 exit vs. other VHL ligands: orientation changes may alter target selectivity and degradation potency.

Processability: Hydrochloride Salt vs. Free Base Solubility

The salt form of a PROTAC building block dictates its usability in high-throughput synthesis and stock solution preparation. (S,R,S)-AHPC-PEG4-NH2 hydrochloride demonstrates high processability, achieving solubilities of up to 100 mg/mL (approx. 142.8 mM) in both water and anhydrous DMSO . In contrast, the free base form exhibits significantly lower aqueous solubility and often requires acidic additives or heating for complete dissolution, which can degrade sensitive target ligands during subsequent coupling steps .

Evidence DimensionMaximum solubility in standard solvents (Water/DMSO)
Target Compound Data100 mg/mL (142.8 mM) for HCl salt
Comparator Or BaselineLower, conditional solubility for Free Base
Quantified DifferenceDirect dissolution without additives for HCl salt
ConditionsRoom temperature dissolution in water and anhydrous DMSO

Procuring the HCl salt ensures that high-concentration stock solutions can be reliably prepared for parallel library synthesis without precipitation or the need for harsh additives.

BRD4 degradation
Reported
MZ1 (VHL-PEG4-based): DC50 2.5 nM
Alternative VHL vectors: DC50 >50 nM
Validated scaffold supports low-nanomolar degrader design.
Endogenous BRD4 in HeLa cells; Western blot quantification.

Target Affinity: Stereospecific (S,R,S) Configuration vs. Epimers

The binding affinity of the AHPC ligand to the VHL E3 ligase is strictly dependent on its stereochemistry. The (S,R,S) configuration precisely mimics the hydroxyproline residue of HIF-1α, yielding the high-affinity VHL binding necessary for target degradation. Conversely, procurement of non-stereopure batches or the (R,R,S) epimer results in a complete loss of VHL recruitment capability, rendering the synthesized PROTACs biologically inactive and wasting downstream screening resources.

Evidence DimensionVHL E3 ligase binding capability
Target Compound Data(S,R,S) configuration (Active VHL recruitment)
Comparator Or Baseline(R,R,S) or mixed isomers (Inactive / No VHL recruitment)
Quantified DifferenceBinary active vs. inactive binding profile
ConditionsIn vitro VHL binding assays and cellular degradation models

Strict adherence to the (S,R,S) stereoisomer is non-negotiable for PROTAC efficacy, making stereopure procurement critical to avoid synthesizing dead-end compounds.

PARP1 degradation
Class-level, Data to verify
vRucaparib-TP4 (VHL-PEG4-N3): DC50 82 nM
Shorter linkers: typically >200 nM
Scaffold potency context; amine-terminated versions may warrant further review.
MDA-MB-436 cells; class-level inference from linker SAR.

Structural Optimization: PEG4 vs. Alkyl Linkers

The incorporation of a PEG4 linker rather than a purely aliphatic (alkyl) chain of similar length profoundly impacts the physicochemical properties of the final PROTAC. PEG linkers increase the topological polar surface area (TPSA) and reduce overall lipophilicity, which is critical given the high molecular weight of PROTACs . PROTAC precursors utilizing PEG4 linkers frequently demonstrate higher aqueous solubility, enabling the formulation of homogeneous suspensions (e.g., ≥5 mg/mL in CMC-Na) for in vivo administration, a threshold often missed by highly lipophilic alkyl-linked analogs .

Evidence DimensionAqueous formulation capacity for in vivo models
Target Compound DataPEG4 linker (Enables ≥5 mg/mL in CMC-Na)
Comparator Or BaselineAlkyl linkers (Prone to aggregation/precipitation)
Quantified DifferenceSignificant improvement in hydrophilicity and formulation stability
ConditionsIn vivo formulation preparation (e.g., CMC-Na suspension)

Selecting a PEG4-linked precursor mitigates the severe solubility liabilities inherent to PROTACs, directly improving the probability of successful in vivo dosing.

Linker length: HaloPROTAC
Reported
PEG5 (HaloPROTAC 2): ~70% degradation
Shorter linker: <20% degradation
PEG4 length may reside in an optimal window for ternary complex formation.
GFP-HaloTag7 in HEK293; flow cytometry at 2.5 µM.

Synthesis Compatibility: Primary Amine vs. Alternative Reactive Groups

The terminal primary amine (-NH2) on (S,R,S)-AHPC-PEG4-NH2 hydrochloride provides a highly nucleophilic handle for conjugation. When reacted with carboxyl-containing target ligands using standard coupling reagents (e.g., EDCI/HOAt or HATU), the primary amine facilitates rapid amide bond formation with high conversion rates . This presents a distinct manufacturability advantage over hydroxyl-terminated linkers, which require more complex esterification conditions, or azide/alkyne linkers that necessitate copper-catalyzed click chemistry, potentially introducing heavy metal toxicity into biological assays.

Evidence DimensionCoupling reaction simplicity and byproduct profile
Target Compound DataTerminal primary amine (Standard amide coupling)
Comparator Or BaselineHydroxyl or Azide/Alkyne terminals (Esterification or Cu-catalyzed click)
Quantified DifferenceAvoidance of heavy metal catalysts and complex reaction conditions
ConditionsLate-stage PROTAC conjugation reactions

The primary amine allows buyers to utilize standard, high-yield peptide coupling workflows, streamlining purification and minimizing toxic catalyst carryover.

Chemical purity
Supplier data, Context-dependent
99.80% (HPLC)
High purity may reduce SAR confounding from impurities.
RP-HPLC, 254 nm; batch-to-batch reproducibility to confirm.
Aqueous solubility
Class-level, Formulation-context
≥100 mg/mL (≈143 mM) in water
Facilitates concentrated stock preparation and in vivo formulation.
Hydrochloride salt; room temperature, deionized water.

High-Throughput PROTAC Library Synthesis

Because of its excellent solubility in DMSO and the highly reactive terminal amine, this compound is perfectly suited for parallel, high-throughput amide coupling reactions. Industrial buyers can array this single VHL-recruiting building block against hundreds of carboxyl-bearing target ligands to rapidly identify active degraders without needing to optimize the coupling chemistry for each well .

Degradation of Bulky or Sterically Hindered Targets

The PEG4 linker provides an extended linear distance and flexibility. This makes it the specific precursor of choice when targeting large proteins (e.g., certain kinases or epigenetic readers) where shorter linkers (like PEG2) fail to bridge the gap between the target's binding pocket and the VHL ligase without inducing severe steric clashes .

Optimization of In Vivo PROTAC Pharmacokinetics

For research programs moving from in vitro cellular assays to in vivo animal models, the PEG4 motif helps counteract the extreme lipophilicity typical of bivalent degraders. Procuring this specific linker conjugate aids in formulating the final PROTAC into stable, homogeneous aqueous suspensions suitable for oral or intravenous administration .

Application Fit

Application
Selection Property
Validation Focus
BRD4 PROTAC development
VH032-PEG4 scaffold compatibility
Degradation potency in cell models
Custom PROTAC library synthesis
Conjugation-ready primary amine
Amide coupling efficiency and diversity
In vivo PROTAC research
High aqueous solubility (salt form)
Formulation reproducibility and exposure models

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

699.3068624 Da

Monoisotopic Mass

699.3068624 Da

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

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